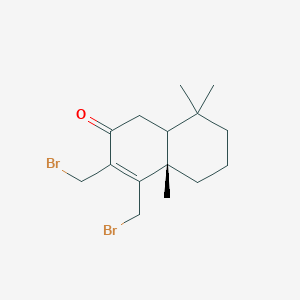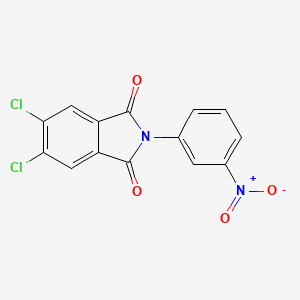![molecular formula C15H7F7I2N2O B11542599 (1Z)-1-(3,5-diiodo-2-methoxybenzylidene)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B11542599.png)
(1Z)-1-(3,5-diiodo-2-methoxybenzylidene)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z)-1-(3,5-diiodo-2-methoxybenzylidene)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-(3,5-diiodo-2-methoxybenzylidene)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine typically involves multi-step organic reactions. The initial step often includes the iodination of a methoxybenzylidene precursor, followed by the introduction of the tetrafluorophenyl group through a series of substitution reactions. The final step involves the formation of the hydrazine linkage under controlled conditions, such as the use of specific catalysts and solvents to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures is essential to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(1Z)-1-(3,5-diiodo-2-methoxybenzylidene)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives with altered functional groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives
Scientific Research Applications
(1Z)-1-(3,5-diiodo-2-methoxybenzylidene)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: Used in the development of advanced materials and chemical products with specialized properties.
Mechanism of Action
The mechanism of action of (1Z)-1-(3,5-diiodo-2-methoxybenzylidene)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and functional groups enable it to form strong interactions with proteins, enzymes, and other biomolecules, potentially inhibiting or modulating their activity. These interactions can lead to various biological effects, making the compound a valuable tool in research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with applications in organic synthesis.
Benzyl (S)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate:
Uniqueness
What sets (1Z)-1-(3,5-diiodo-2-methoxybenzylidene)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine apart is its unique combination of halogen atoms and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in various fields of research and industry.
Properties
Molecular Formula |
C15H7F7I2N2O |
|---|---|
Molecular Weight |
618.03 g/mol |
IUPAC Name |
N-[(Z)-(3,5-diiodo-2-methoxyphenyl)methylideneamino]-2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C15H7F7I2N2O/c1-27-14-5(2-6(23)3-7(14)24)4-25-26-13-11(18)9(16)8(15(20,21)22)10(17)12(13)19/h2-4,26H,1H3/b25-4- |
InChI Key |
OMSKPHWZURFKFJ-UJOWUYHQSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1I)I)/C=N\NC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F |
Canonical SMILES |
COC1=C(C=C(C=C1I)I)C=NNC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(2-hydroxy-5-iodophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B11542519.png)
![(3E)-N-(4-bromophenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11542520.png)
![2-(4-Methoxy-3-nitrophenyl)-3-[(4-methoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B11542546.png)
![N,N'-bis[2-(4-fluorophenoxy)ethyl]naphthalene-1,5-disulfonamide](/img/structure/B11542552.png)
![2,4-dibromo-6-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B11542558.png)

![N'-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11542560.png)

![N-(5-bromopyridin-2-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B11542569.png)
![(1E)-1-[1-(biphenyl-4-yl)-2-phenylethylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11542573.png)
![N-(4-chlorophenyl)-2-[1,5-dimethyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide](/img/structure/B11542585.png)

![2-methyl-N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11542597.png)
![N'-[(1E)-6-methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide](/img/structure/B11542600.png)
